molecular formula C12H16O6 B074478 Phenyl beta-D-glucopyranoside CAS No. 1464-44-4

Phenyl beta-D-glucopyranoside

Cat. No. B074478
CAS RN: 1464-44-4
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-RMPHRYRLSA-N
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Description

Phenyl beta-D-glucopyranoside is a naturally occurring glycoside that is present in Goniophlebium niponicum and Gymnadenia conopsea . It is a component of Phellodendron amurense with anti-cancer and anti-inflammatory activities . It is used as a substrate for beta-glucosidase and as a starting material for the synthesis of various derivatives of β-D-glucopyranosides with potential application as anti-HIV agents .


Synthesis Analysis

Phenyl beta-D-glucopyranoside has been studied using a combination of laser spectroscopy in molecular jets and quantum mechanical calculations to characterize the aggregation preferences of its homodimers . At least two structures of its dimer were found maintaining the same intramolecular interactions of the monomers, but with additional intermolecular interactions between the hydroxyl groups .


Molecular Structure Analysis

The molecular structure of Phenyl beta-D-glucopyranoside has been analyzed using vibrational optical activity and theoretical calculations . The results show how even the smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .


Physical And Chemical Properties Analysis

Phenyl beta-D-glucopyranoside is a powder with a melting point of 176-178 °C . Its molecular weight is 256.25 and its empirical formula is C12H16O6 .

Scientific Research Applications

Conformational Analysis

Phenyl beta-D-glucopyranoside has been used in conformational studies to understand its behavior in different solvents. These studies are crucial for predicting how this compound interacts with other molecules, which is essential for drug design and biomolecular research .

Glycoside Model in Spectroscopy

As a monosaccharide derivative, Phenyl beta-D-glucopyranoside serves as a model compound for glycosides in gas-phase spectroscopic investigations. This helps in understanding the fundamental vibrational and rotational movements of glycosides .

Anti-HIV Agent Synthesis

This compound is a starting material for synthesizing various derivatives of beta-D-glucopyranosides. These derivatives have potential applications as anti-HIV agents, contributing to the development of new treatments for HIV/AIDS .

Internal Standard in Analytical Chemistry

In gas chromatography (GC) and GC-mass spectrometry (MS) quantitative analyses, Phenyl beta-D-glucopyranoside is used as an internal standard. This ensures the accuracy and precision of the analytical results .

Study of Carbohydrate Interactions

Research on Phenyl beta-D-glucopyranoside dimers helps in understanding the small structural differences that lead to very different interactions. This knowledge is vital for deciphering the ‘sugar code’ in glycans, which has implications for immunology and cell signaling .

Role in Energy Metabolism

While not a direct application of Phenyl beta-D-glucopyranoside, studies involving this compound contribute to a broader understanding of glucose’s critical role in the energy metabolism of living organisms .

Gastrodin Conformational Studies

Phenyl beta-D-glucopyranoside is closely related to gastrodin, and studies of their conformational distributions in solution provide insights into the behavior of flexible monosaccharide derivatives. This has implications for pharmaceutical sciences and molecular biology .

Hydrogen Bond Network Analysis

The compound’s ability to form hydrogen bond networks is studied to understand intermolecular interactions. These findings are significant for the development of new materials and for the study of molecular recognition processes .

Mechanism of Action

Target of Action

Phenyl Beta-D-Glucopyranoside is a naturally occurring glycoside (monosaccharide) that is present in plants such as Goniophlebium niponicum (fern family) and Gymnadenia conopsea (orchid family) . It has been found to target inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 being involved in the synthesis of prostaglandins.

Mode of Action

Phenyl Beta-D-Glucopyranoside inhibits the production of nitric oxide (NO) by suppressing the expression of iNOS . It also inhibits the expression of COX-2 . Furthermore, it inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) , a transcription factor that regulates the expression of genes involved in inflammatory responses.

Biochemical Pathways

The compound’s action on iNOS, COX-2, and NF-κB affects the inflammatory response pathway . By inhibiting these targets, Phenyl Beta-D-Glucopyranoside can attenuate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 . This leads to a reduction in inflammation and related symptoms.

Pharmacokinetics

Its effects on inos, cox-2, and nf-κb suggest that it can be absorbed and reach its targets to exert its anti-inflammatory effects .

Result of Action

Phenyl Beta-D-Glucopyranoside’s inhibition of iNOS, COX-2, and NF-κB results in a decrease in the production of pro-inflammatory cytokines . This leads to an overall reduction in inflammation. It also abolishes increased adhesion, ninjurin 1 (Ninj1) expression, and matrix metalloproteinase (MMP) activity induced by endotoxin treatment .

Action Environment

The action of Phenyl Beta-D-Glucopyranoside can be influenced by environmental factors. For instance, the presence of endotoxins can induce the expression of Ninj1 and MMP, which Phenyl Beta-D-Glucopyranoside can abolish . The compound’s effects can also be influenced by the presence of other molecules in its environment, as suggested by studies showing different aggregation preferences for Phenyl Beta-D-Glucopyranoside homodimers .

Safety and Hazards

Phenyl beta-D-glucopyranoside should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Ensure adequate ventilation .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJDVYDSZTRFS-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883677
Record name Phenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl beta-D-glucopyranoside

CAS RN

1464-44-4
Record name Phenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-D-Glucopyranoside, phenyl
Source EPA Chemicals under the TSCA
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Record name Phenyl beta-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
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Record name PHENYL .BETA.-D-GLUCOPYRANOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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